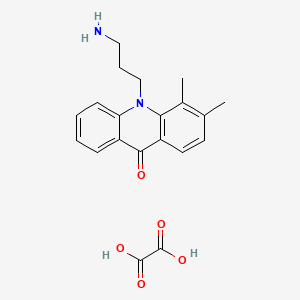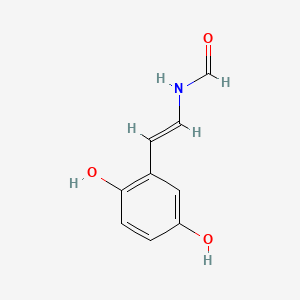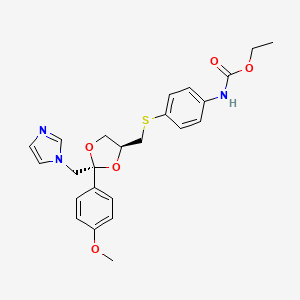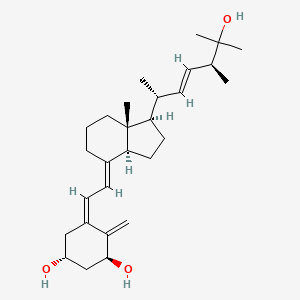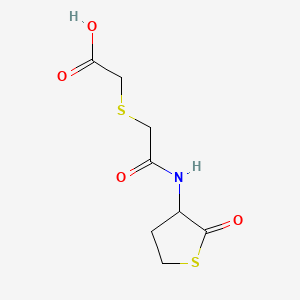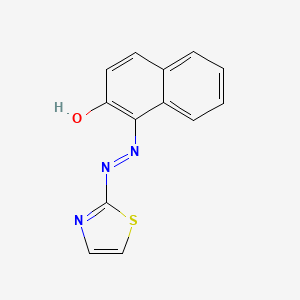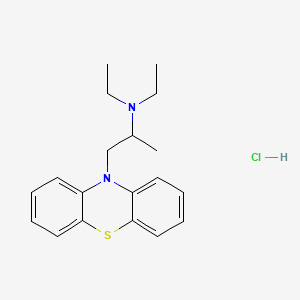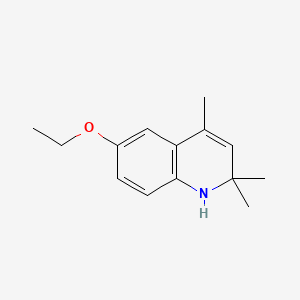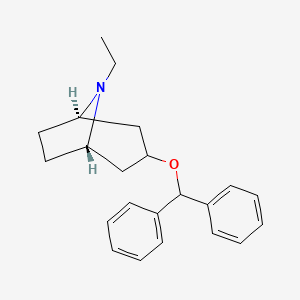
ベンゾイルギ酸エチル
概要
説明
ベンゾイルギ酸エチルは、フェニルグリオキシル酸エチルとしても知られており、分子式がC10H10O3の有機化合物です。これは、フェニルグリオキシル酸のエチルエステルであり、有機合成における試薬として一般的に使用されます。 この化合物は、芳香環とエステル官能基を特徴とし、さまざまな化学反応において汎用性の高い中間体となっています .
2. 製法
合成経路と反応条件: ベンゾイルギ酸エチルは、いくつかの方法で合成することができます。一般的な方法の1つは、マンデル酸をアルカリ性媒体中で過マンガン酸カリウムを用いて酸化し、その後エタノールとエステル化することです。 反応は通常、目的の生成物が得られるように、制御された温度環境で行われます .
工業的生産方法: 工業的には、ベンゾイルギ酸エチルは、硫酸などの強酸触媒の存在下で、フェニルグリオキシル酸とエタノールをエステル化することによって製造されます。 反応混合物は、次に蒸留によって精製されて最終生成物が得られます .
科学的研究の応用
ベンゾイルギ酸エチルは、科学研究において幅広い用途があります。
化学: 医薬品や農薬など、さまざまな有機化合物の合成における試薬として使用されます。
生物学: がん代謝研究における代謝物として役立ちます。
医学: 医薬品合成のためのキラル中間体の調製に使用されます。
作用機序
ベンゾイルギ酸エチルの作用機序は、そのエステルとしての反応性に関係しています。生物系では、フェニルグリオキシル酸に加水分解され、さまざまな代謝経路に関与します。 エステル基は求核攻撃を受けることもでき、反応条件に応じてさまざまな生成物を形成します .
類似化合物:
ベンゾイルギ酸メチル: 構造は似ていますが、エチルエステル基の代わりにメチルエステル基を持っています。
フェニルグリオキシル酸: ベンゾイルギ酸エチルの母体酸。
マンデル酸エチル: ベンゾイルギ酸エチルの還元生成物 .
ユニークさ: ベンゾイルギ酸エチルは、エステルとしての特有の反応性と、さまざまな有機化合物の合成における中間体としての役割により、ユニークな化合物です。 さまざまな化学反応を起こす能力により、研究と産業の両方の用途において貴重な試薬となっています .
生化学分析
Biochemical Properties
Ethyl benzoylformate participates in biochemical reactions involving enzymes such as short-chain dehydrogenase/reductase (SDR) and glucose dehydrogenase (GDH) . The SDR enzyme, which requires the reduced form of the cofactor nicotine adenine dinucleotide (phosphate) (NAD(P)H), can potentially be applied to the synthesis of ethyl benzoylformate .
Cellular Effects
The cellular effects of ethyl benzoylformate are primarily observed in its role in the enantioselective hydrogenation process . This process involves the conversion of ethyl benzoylformate to optically active ethyl mandelate , influencing cell function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of ethyl benzoylformate involves its conversion to ethyl mandelate through the action of enzymes like SDR and GDH . This process is facilitated by the reduced form of NAD(P)H, a crucial cofactor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl benzoylformate can change over time. For instance, the enantioselective hydrogenation of ethyl benzoylformate on Pt/Al2O3 modified with dihydrocinchonidine has been studied
Metabolic Pathways
Ethyl benzoylformate is involved in the metabolic pathway of mandelic acid degradation . This pathway includes enzymes like mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl benzoylformate can be synthesized through several methods. One common method involves the oxidation of mandelic acid using potassium permanganate in an alkaline medium, followed by esterification with ethanol. The reaction is typically carried out in a controlled temperature environment to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, ethyl benzoylformate is produced by the esterification of phenylglyoxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is then purified through distillation to obtain the final product .
化学反応の分析
反応の種類: ベンゾイルギ酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: ベンゾイルギ酸に酸化される可能性があります。
還元: マンデル酸エチルに還元される可能性があります。
一般的な試薬と条件:
酸化: アルカリ性媒体中の過マンガン酸カリウム。
還元: 白金またはパラジウム触媒を用いた水素化。
主な生成物:
酸化: ベンゾイルギ酸。
還元: マンデル酸エチル。
類似化合物との比較
Methyl benzoylformate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Phenylglyoxylic acid: The parent acid of ethyl benzoylformate.
Ethyl mandelate: A reduction product of ethyl benzoylformate .
Uniqueness: Ethyl benzoylformate is unique due to its specific reactivity as an ester and its role as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable reagent in both research and industrial applications .
特性
IUPAC Name |
ethyl 2-oxo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCQKPAECHXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061815 | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl phenylglyoxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20789 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1603-79-8 | |
| Record name | Ethyl benzoylformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl phenylglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL BENZOYLFORMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl phenylglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl phenylglyoxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMN28N4D74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl Phenylglyoxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ethyl benzoylformate and what is its significance in organic chemistry?
A1: Ethyl benzoylformate is an α-ketoester, a class of organic compounds characterized by a ketone and an ester functional group adjacent to each other. This structural motif makes ethyl benzoylformate a versatile building block in organic synthesis, particularly for the construction of chiral molecules.
Q2: What is the molecular formula and molecular weight of ethyl benzoylformate?
A2: The molecular formula of ethyl benzoylformate is C10H10O3. Its molecular weight is 178.18 g/mol.
Q3: Why is ethyl benzoylformate often used as a model substrate in asymmetric reduction studies?
A3: Ethyl benzoylformate is a prochiral molecule, meaning it lacks inherent chirality but can be converted into a chiral molecule (ethyl mandelate) upon reduction of the ketone group. The resulting enantiomers of ethyl mandelate are easily distinguishable, making ethyl benzoylformate a convenient substrate for evaluating the stereoselectivity of chiral catalysts and biocatalysts. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are some common chemical methods for the asymmetric reduction of ethyl benzoylformate?
A4: Several approaches have been explored for the asymmetric reduction of ethyl benzoylformate, including:
- Chiral 5-deazaflavin derivatives: These compounds, inspired by the naturally occurring cofactor flavin adenine dinucleotide (FAD), have been shown to catalyze the reduction of ethyl benzoylformate with moderate enantiomeric excess (ee). The presence of metal ions, such as magnesium perchlorate, can significantly influence both the yield and enantioselectivity of the reaction. [, ]
- Chiral NADH model compounds: Researchers have synthesized various NADH model compounds with chiral auxiliaries attached to the dihydropyridine ring. These models have shown promising results in achieving high enantioselectivities in the reduction of ethyl benzoylformate. The design of the chiral auxiliary plays a crucial role in directing the stereochemical outcome of the reaction. [, , , , , ]
- Cinchona alkaloid-modified platinum catalysts: Heterogeneous catalysts, such as platinum supported on alumina, modified with cinchona alkaloids like cinchonidine, have demonstrated remarkable efficiency in the enantioselective hydrogenation of ethyl benzoylformate to ethyl mandelate. The choice of solvent and reaction conditions can significantly impact the enantioselectivity and activity of these catalysts. [, , , ]
Q5: What types of biocatalysts have been investigated for the asymmetric reduction of ethyl benzoylformate?
A5: Baker's yeast (Saccharomyces cerevisiae) is a readily available and versatile biocatalyst that has been widely employed for the reduction of various carbonyl compounds, including ethyl benzoylformate. Studies have shown that baker's yeast preferentially produces the (R)-enantiomer of ethyl mandelate with high enantioselectivity. Optimization of reaction parameters, such as substrate concentration, yeast cell concentration, temperature, and reaction time, can significantly impact the yield and enantiomeric purity of the desired product. [, , ]
Q6: How does the structure of the NADH model compound influence its ability to reduce ethyl benzoylformate asymmetrically?
A6: Studies have revealed a strong correlation between the structure of NADH model compounds and their stereoselectivity in reducing ethyl benzoylformate. Factors influencing the asymmetric induction include:
- Position of the chiral center: Introduction of chirality at the 3-position of the dihydropyridine ring has generally been found to be more effective in achieving high enantioselectivities compared to the N1-position. [, ]
- Type of chiral auxiliary: The nature of the chiral auxiliary attached to the dihydropyridine ring significantly impacts the stereochemical outcome of the reduction. For instance, l-prolinamide as a substituent at the N1-position has resulted in an impressive optical yield of 90%. []
- Presence of chelating groups: Incorporating functional groups capable of chelating with metal ions, such as magnesium, can enhance the stereoselectivity of the reaction by influencing the conformation of the NADH model compound and its interaction with the substrate. [, ]
Q7: What role do metal ions play in the asymmetric reduction of ethyl benzoylformate by NADH model compounds?
A7: Metal ions, such as magnesium, often act as Lewis acid catalysts in these reactions. They can activate the carbonyl group of ethyl benzoylformate, making it more susceptible to nucleophilic attack by the hydride from the NADH model compound. Furthermore, metal ions can coordinate with both the substrate and the reducing agent, promoting the formation of a well-defined transition state that favors the formation of one enantiomer over the other. [, , ]
Q8: What are some potential applications of the enantioselective reduction of ethyl benzoylformate?
A8: The enantioselective reduction of ethyl benzoylformate provides access to enantiomerically enriched ethyl mandelate, a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For instance, (R)-(-)-mandelic acid, obtained by hydrolysis of (R)-(-)-ethyl mandelate, is a key intermediate in the production of several pharmaceuticals, including semi-synthetic penicillins and anticholinergic agents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


